molecular formula C26H35N3O9 B194479 Cinépazide maléate CAS No. 26328-04-1

Cinépazide maléate

Numéro de catalogue: B194479
Numéro CAS: 26328-04-1
Poids moléculaire: 533.6 g/mol
Clé InChI: XSTJTOKYCAJVMJ-UHDJGPCESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

Cinepazide maleate has a wide range of scientific research applications:

Safety and Hazards

Cinepazide maleate is harmful if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Analyse Biochimique

Biochemical Properties

Cinepazide Maleate interacts with A2 adenosine receptors, potentiating their effects . This interaction plays a crucial role in its function as a vasodilator .

Cellular Effects

Cinepazide Maleate has been shown to protect neuronal cells against oxygen-glucose deprivation (OGD) injury . It suppresses OGD-induced oxidative stress, reducing intracellular reactive oxygen species and malondialdehyde production, and enhancing superoxide dismutase activity . It also has an impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Cinepazide Maleate exerts its effects by stabilizing mitochondrial membrane potential, improving OGD-induced suppression of mitochondrial respiratory complex activities, and enhancing ATP production . These actions contribute to its neuroprotective effects .

Temporal Effects in Laboratory Settings

In laboratory settings, Cinepazide Maleate has been shown to have long-term effects on cellular function. For instance, in a study of patients with acute ischemic stroke, Cinepazide Maleate was administered once daily for 14 days, and it was found to improve neurological function and activities of daily living, reduce disability, and promote functional recovery .

Dosage Effects in Animal Models

In animal models, the effects of Cinepazide Maleate vary with different dosages

Metabolic Pathways

It is known to interact with A2 adenosine receptors, which play a role in various metabolic processes .

Analyse Des Réactions Chimiques

Types of Reactions: Cinepazide maleate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify its functional groups.

    Substitution: Cinepazide maleate can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are employed.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Comparaison Avec Des Composés Similaires

    Cinnarizine: Another vasodilator used for similar indications but with different mechanisms of action.

    Flunarizine: Used for migraine prophylaxis and also acts as a vasodilator.

    Nicardipine: A calcium channel blocker used to treat high blood pressure and angina.

Uniqueness of Cinepazide Maleate: Cinepazide maleate is unique in its dual mechanism of action, involving both phosphodiesterase inhibition and adenosine potentiation . This dual action makes it particularly effective in improving blood flow and reducing vascular resistance.

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis of Cinepazide maleate can be achieved via a multi-step process involving the reaction of several starting materials.", "Starting Materials": [ "4-Aminobenzoic acid", "1,2-Diaminopropane", "Maleic acid", "Methanol", "Sodium hydroxide", "Sulfuric acid" ], "Reaction": [ "Step 1: 4-Aminobenzoic acid is reacted with 1,2-Diaminopropane in methanol to form the corresponding amide.", "Step 2: The amide is then treated with sodium hydroxide and heated to form the corresponding imide.", "Step 3: Maleic acid is reacted with the imide to form the maleate salt of the imide.", "Step 4: The maleate salt is then reacted with sulfuric acid to form the final product, Cinepazide maleate." ] }

Numéro CAS

26328-04-1

Formule moléculaire

C26H35N3O9

Poids moléculaire

533.6 g/mol

Nom IUPAC

but-2-enedioic acid;(E)-1-[4-(2-oxo-2-pyrrolidin-1-ylethyl)piperazin-1-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one

InChI

InChI=1S/C22H31N3O5.C4H4O4/c1-28-18-14-17(15-19(29-2)22(18)30-3)6-7-20(26)25-12-10-23(11-13-25)16-21(27)24-8-4-5-9-24;5-3(6)1-2-4(7)8/h6-7,14-15H,4-5,8-13,16H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b7-6+;

Clé InChI

XSTJTOKYCAJVMJ-UHDJGPCESA-N

SMILES isomérique

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)N2CCN(CC2)CC(=O)N3CCCC3.C(=CC(=O)O)C(=O)O

SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCN(CC2)CC(=O)N3CCCC3.C(=CC(=O)O)C(=O)O

SMILES canonique

COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCN(CC2)CC(=O)N3CCCC3.C(=CC(=O)O)C(=O)O

Apparence

Solid

melting_point

135°C

28044-44-2
26328-04-1

Pictogrammes

Irritant

Pureté

> 95%

Quantité

Milligrams-Grams

Synonymes

1-((1-pyrrolidinylcarbonyl)methyl)-4-(3,4,5-trimethoxycinnamoyl)piperazine
1-((1-pyrrolidynylcarbonyl)methyl)-4-(3,4,5-trimethoxycinnamoyl)piperazine maleate
67350-MD
cinepazide
cinepazide maleate
MD-67350 free base
Vasodistal

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cinepazide maleate
Reactant of Route 2
Cinepazide maleate
Reactant of Route 3
Reactant of Route 3
Cinepazide maleate
Reactant of Route 4
Reactant of Route 4
Cinepazide maleate
Reactant of Route 5
Cinepazide maleate
Reactant of Route 6
Reactant of Route 6
Cinepazide maleate
Customer
Q & A

ANone: While the exact mechanism remains unclear, research suggests that cinepazide maleate exerts neuroprotective effects, possibly by:

  • Modulating the MAPK signaling pathway: Cinepazide maleate pretreatment has been shown to increase the expression of extracellular signal-regulated kinase (ERK) phosphorylation in the ischemic penumbra of rat models, potentially contributing to its neuroprotective effects. []
  • Increasing adenosine concentration: Cinepazide maleate might increase adenosine levels in the brain following cerebral ischemia, offering neuroprotection by potentially inhibiting inflammatory responses. []

ANone: Yes, studies indicate that cinepazide maleate treatment can significantly reduce serum levels of TNF-α and ICAM-1 in acute cerebral infarct patients. This suggests a potential role in mitigating inflammation and reducing brain cell damage. []

ANone: Cinepazide maleate has been investigated for its potential in treating various conditions, including:

  • Acute cerebral infarction [, , , , , ]
  • Traumatic brain injury [, ]
  • Hypertensive cerebral hemorrhage [, ]
  • Vertebral-basilar artery insufficiency [, , ]
  • Diabetic foot [, ]
  • Coronary heart disease with ventricular dysfunction in diabetic patients []
  • Sudden hearing loss []
  • Diabetic peripheral neuropathy []

ANone: Several studies suggest that cinepazide maleate can improve neurological function in acute cerebral infarction patients. Notably, it may be more effective than ligustrazine and citicoline in improving neurological deficits and reducing complications. []

ANone: Yes, studies have compared cinepazide maleate to other treatment options:

  • In hypertensive cerebral hemorrhage, cinepazide maleate showed better improvement in neurological function after microtraumatic craniopuncture compared to nimodipine. []
  • For vertebral-basilar insufficiency, cinepazide maleate demonstrated superior efficacy compared to Compound Danshen Injection in improving clinical cure and effective rates. []

ANone: While generally considered safe, some studies have reported on adverse effects:

  • A comparison study indicated a lower incidence of adverse effects with cinepazide maleate compared to low molecular weight dextran following digital replantation surgery. []
  • Despite its efficacy in treating vertebral-basilar insufficiency, cinepazide maleate exhibited a higher incidence of adverse events compared to Compound Danshen Injection. []

ANone: A subgroup analysis of a larger clinical trial found no significant difference in blood pressure control between acute ischemic stroke patients receiving cinepazide maleate and the control group, suggesting that cinepazide maleate does not interfere with blood pressure management in this patient population. []

ANone: Studies have investigated the compatibility and stability of cinepazide maleate injection with various infusion solvents:

  • Cinepazide maleate remained stable for 8 hours at 25°C when mixed with 5% glucose injection, 0.9% sodium chloride injection, fructose injection, and invert sugar injection. []
  • Similar stability was observed when mixed with xylitol injection or invert sugar injection for 24 hours at 4°C and 25°C. []

ANone: A patent describes a specific cinepazide maleate injection formulation containing D-sorbierite and disodium hydrogen phosphate, aiming to reduce the content of the cinepazide maleate cis-isomer during long-term storage. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.